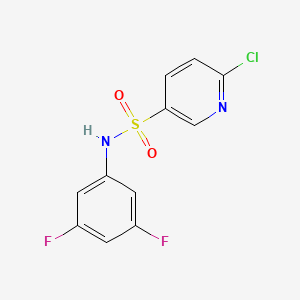

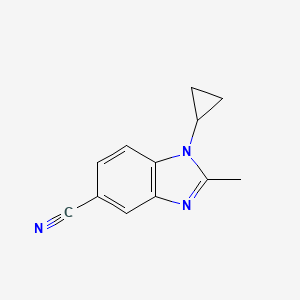

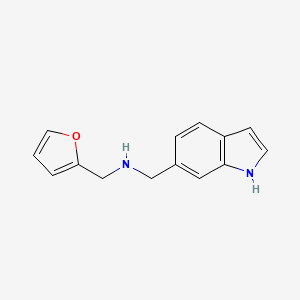

![molecular formula C7H7ClN4 B1451772 6-氯-3-乙基-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1144442-91-0](/img/structure/B1451772.png)

6-氯-3-乙基-[1,2,4]三唑并[4,3-b]哒嗪

描述

“6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C7H7ClN4 . It belongs to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine”, often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The crystal structures of similar compounds have been determined, providing insights into their binding modes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” include a Diaza–Wittig reaction . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” include its molecular structure and formula, C7H7ClN4 . Further details about its physical and chemical properties are not available in the resources.科学研究应用

Medicinal Chemistry: Antimalarial Agents

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine: derivatives have been studied for their potential as antimalarial agents. These compounds have been evaluated in vitro against Plasmodium falciparum, showing promising inhibitory activity. The modification of this scaffold with sulfonamide groups has led to compounds with good antimalarial activity, indicating the potential for further drug development .

Agriculture: Pesticide Development

In agriculture, the triazolopyridazine derivatives are being explored for their use in pesticide formulations. Their chemical structure allows for interaction with various biological targets in pests, potentially leading to new classes of insecticides or fungicides that can help protect crops from damage .

Material Science: Organic Semiconductors

The triazolopyridazine core is being investigated for its electronic properties, which could be beneficial in the development of organic semiconductors. These compounds can be used in creating materials for organic light-emitting diodes (OLEDs) or organic photovoltaic cells, contributing to the advancement of flexible and lightweight electronic devices .

Environmental Science: Pollutant Degradation

Research into the environmental applications of triazolopyridazine derivatives includes studying their role in the degradation of pollutants. Their reactivity with various environmental contaminants suggests potential use in remediation technologies to clean up hazardous waste or treat water supplies .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, triazolopyridazine derivatives can serve as standards or reagents in chromatographic analysis. Their distinct chemical properties allow for precise calibration and detection of substances in complex mixtures, aiding in the identification and quantification of unknown compounds .

Biochemistry: Enzyme Inhibition

These compounds are also being explored for their biochemical applications, particularly as enzyme inhibitors. They can bind to active sites of specific enzymes, modulating their activity, which is crucial in understanding biochemical pathways and developing treatments for various diseases .

Synthetic Chemistry: Building Blocks

Triazolopyridazine derivatives are valuable building blocks in synthetic chemistry. They can be used to construct complex molecules for pharmaceuticals, agrochemicals, and materials science, showcasing their versatility and importance in chemical synthesis .

Drug Design: Kinase Inhibition

In the field of drug design, the triazolopyridazine scaffold is being utilized to create selective kinase inhibitors. These inhibitors can target specific kinases implicated in cancer and other diseases, offering a pathway to the development of targeted therapies .

作用机制

While the specific mechanism of action for “6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” is not mentioned in the available resources, compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains recognize acetylated lysine for epigenetic reading, making them promising therapeutic targets for various diseases .

安全和危害

属性

IUPAC Name |

6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGLEUMJGWWUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653420 | |

| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

1144442-91-0 | |

| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

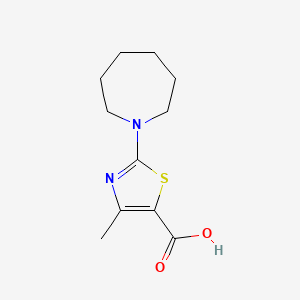

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

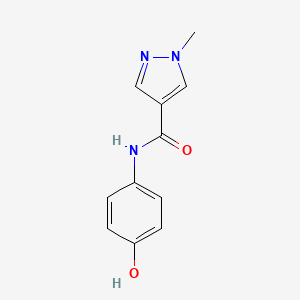

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

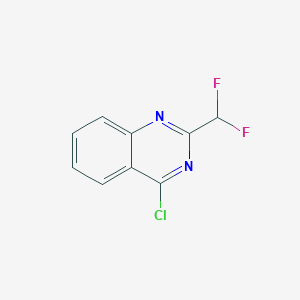

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)